6-(3-Chlorophenyl)picolinimidamide hydrochloride
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Overview
Description
6-(3-Chlorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11Cl2N3 It is known for its unique structure, which includes a chlorophenyl group attached to a picolinimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 3-chlorobenzonitrile with picolinamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(3-Chlorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties and possible use in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpicolinimidamide hydrochloride: Similar in structure but lacks the chlorine atom on the phenyl ring.
6-(4-Chlorophenyl)picolinimidamide hydrochloride: Similar but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
6-(3-Chlorophenyl)picolinimidamide hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
115193-76-5 |
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Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
6-(3-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10ClN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |
InChI Key |
QACGCKGTXROBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C(=N)N.Cl |
Origin of Product |
United States |
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